Benzothiazole, 2-(bis(methylsulfonyl)amino)-
Description
Benzothiazole derivatives are bicyclic heterocycles containing fused benzene and thiazole rings with nitrogen and sulfur atoms. These compounds exhibit diverse biological activities, including MAO-B inhibition, antitumor, and anticonvulsant effects . The compound “Benzothiazole, 2-(bis(methylsulfonyl)amino)-” features a benzothiazole core substituted at the C-2 position with a bis(methylsulfonyl)amino group. This substitution introduces strong electron-withdrawing sulfonyl groups, which can influence electronic properties, solubility, and binding interactions in biological systems .
Properties
CAS No. |
73713-84-5 |
|---|---|
Molecular Formula |
C9H10N2O4S3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H10N2O4S3/c1-17(12,13)11(18(2,14)15)9-10-7-5-3-4-6-8(7)16-9/h3-6H,1-2H3 |
InChI Key |
KUFOUUCPSUHARX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=NC2=CC=CC=C2S1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Reductive Cyclization Using Borane-Ammonia Complex
A recent pioneering method involves the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide as the carbon source, using borane-ammonia complex (BH3·NH3) as the reductant. This method is notable for:
- Avoiding the use of metal catalysts
- Employing CO2 as a sustainable C1 building block
- Achieving efficient cleavage of the S–S bond in disulfides and activation of amino groups
Reaction Conditions and Outcomes:
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | N-methyl-2-pyrrolidone (NMP) | — | Polar aprotic solvent facilitating reaction |
| Temperature | 100–120 °C | 32–85 | Yield improves with temperature increase |
| Pressure (CO2) | 1 MPa | — | CO2 pressure maintained for cyclization |
| Reductant | Borane-ammonia complex (3 equiv.) | — | Reduces both CO2 and S–S bond |
| Reaction Time | 24 hours | — | Longer time ensures complete conversion |
The reaction proceeds via initial cleavage of the S–S bond of the disulfide by BH3·NH3 to form 2-aminothiophenol intermediates, which then undergo nucleophilic attack on CO2-derived species, followed by intramolecular cyclization and dehydration to yield benzothiazole derivatives.
Mechanistic Insights
The proposed mechanism involves several key steps:
- Formation of BH3–CO2 intermediate: BH3·NH3 reacts with CO2 to generate a reactive boron-carbonate complex.
- S–S bond cleavage: BH3·NH3 reduces the disulfide bond, releasing 2-aminothiophenol complexed with boron.
- Nucleophilic attack and cyclization: The amino group attacks the activated carbon species, leading to cyclization.
- Dehydration: Final dehydration yields the benzothiazole ring system.
This mechanism highlights the dual role of BH3·NH3 as both reductant and activator of amino groups, facilitating efficient synthesis without external catalysts.
Application to 2-(bis(methylsulfonyl)amino)- Substituted Benzothiazole
The methodology has been successfully applied to synthesize benzothiazole derivatives bearing strong electron-withdrawing groups such as methylsulfonyl (-SO2CH3) substituents. For example, 6-(methylsulfonyl)-benzothiazole was obtained in a moderate yield of 55%, demonstrating the method's versatility for sulfonylated compounds.
Alternative Multi-Step Synthesis Involving Benzothiazole Intermediates
Apart from the direct reductive cyclization method, benzothiazole derivatives with bis(methylsulfonyl)amino groups can be synthesized through multi-step sequences involving:
- Preparation of substituted benzenesulfonamides
- Formation of benzoyl chloride derivatives
- Coupling with 2-aminobenzothiazole under reflux conditions in toluene with boric acid catalyst
- Purification via recrystallization and chromatographic techniques
This approach involves careful control of pH, temperature, and solvent conditions, monitored by thin-layer chromatography, to ensure high purity and yield of the final products.
Representative Reaction Sequence
| Step | Reactants/Conditions | Product/Outcome |
|---|---|---|
| 1 | Benzenesulfonamide + sodium hydroxide + benzoyl chloride | Formation of benzoyl sulfonamide intermediates |
| 2 | Benzoyl sulfonamide + 2-aminobenzothiazole + boric acid in dry toluene, reflux 6 h | Amide coupling to form benzothiazole derivatives |
| 3 | Precipitation with n-hexane, filtration, drying | Isolation of pure benzothiazole carboxamides |
Summary Table of Preparation Methods for Benzothiazole, 2-(bis(methylsulfonyl)amino)-
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-(bis(methylsulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or DMSO, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Benzothiazole, 2-(bis(methylsulfonyl)amino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzothiazole, 2-(bis(methylsulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzothiazole Derivatives
Antitumor Activity
- Benzothiazole vs. Benzoxazole/Benzimidazole: Benzothiazoles demonstrate superior antitumor potency compared to benzoxazole and benzimidazole analogs. For instance, 2-(4-amino-3-methylphenyl)benzothiazole exhibits nanomolar activity against breast, ovarian, and renal cancer cell lines. The activity hierarchy is: benzothiazole > benzoxazole > benzimidazole . Key Factor: The sulfur atom in benzothiazole enhances lipophilicity and π-π stacking interactions with biological targets.
MAO-B Inhibition
- Substituent Requirements: MAO-B inhibitors require: A benzothiazole core (e.g., 2-amino or 2-mercapto substitution). An aromatic/heteroaromatic ring. A linker with H-bond donor/acceptor groups (e.g., nitrogen atoms) . Comparison: The bis(methylsulfonyl)amino group in the target compound may occupy the substrate cavity of MAO-B, similar to 2-mercapto derivatives. However, its bulkier structure could alter binding kinetics compared to simpler amino or mercapto substituents .
Anticonvulsant Activity
- Hydrophobic Domain Linkage: Compounds like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide show 100% efficacy in anticonvulsant models. The amino acetamide linkage between benzothiazole and thiadiazole rings is critical for activity .
Sulfonamide Derivatives
- Sulfonyl Group Impact :
Sulfonamide-linked benzothiazoles (e.g., N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides ) exhibit modulated activity due to sulfonyl electron-withdrawing effects. The bis(methylsulfonyl) group in the target compound may further increase metabolic stability but reduce cellular uptake . - Synthesis: Sulfonamide derivatives are synthesized via condensation of 2-aminophenyl benzothiazoles with sulfonyl chlorides in pyridine/acetic anhydride . In contrast, the bis(methylsulfonyl)amino group likely requires multistep sulfonylation, as seen in hydrazide reactions with ketene dithioacetals .
Quaternized Nitrogen Derivatives
- Activity Enhancement :
Quaternizing the benzothiazole nitrogen (e.g., forming N-alkylbenzothiazolium salts ) improves antitumor activity 2–3 fold. However, this modification introduces positive charges, unlike the electroneutral bis(methylsulfonyl) group .
Comparative Data Table
Biological Activity
Benzothiazole derivatives, particularly 2-(bis(methylsulfonyl)amino)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Overview of Benzothiazole Compounds
Benzothiazoles are a class of compounds characterized by a bicyclic structure that includes a benzene ring fused to a thiazole ring. These compounds exhibit a wide range of biological activities, making them valuable in drug development. The specific compound 2-(bis(methylsulfonyl)amino)-benzothiazole has been studied for its potential therapeutic applications in cancer treatment and infectious diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, a study synthesized several novel benzothiazole compounds, including one identified as compound B7 , which demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. The compound also reduced levels of inflammatory cytokines IL-6 and TNF-α, indicating its dual action against cancer and inflammation .
The mechanism underlying the anticancer activity of 2-(bis(methylsulfonyl)amino)-benzothiazole involves the inhibition of key signaling pathways. Specifically, it was observed that compound B7 inhibited the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation . This dual inhibition presents a promising strategy for cancer therapy by targeting both tumor growth and the inflammatory environment that supports cancer progression.
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. In one study, various substituted benzothiazoles exhibited potent antibacterial activity against strains of Mycobacterium tuberculosis and other pathogenic bacteria. The structure-activity relationship (SAR) analysis indicated that specific modifications to the benzothiazole core could enhance antimicrobial efficacy .
Case Study: Antitubercular Activity
A high-throughput screening identified a benzothiazole derivative with modest antitubercular activity against M. tuberculosis, particularly effective against strains expressing lower levels of signal peptidase LepB. The compound demonstrated an MIC (minimum inhibitory concentration) of approximately 7.9 µM against resistant strains, showcasing its potential as a therapeutic agent against tuberculosis .
Anti-inflammatory Properties
The anti-inflammatory effects of benzothiazole derivatives are particularly relevant in the context of cancer therapy. The ability of these compounds to reduce pro-inflammatory cytokines suggests they could mitigate the inflammatory responses associated with tumor progression. The aforementioned study on compound B7 illustrated this effect by significantly lowering IL-6 and TNF-α levels in treated cells .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for benzothiazole derivatives containing sulfonamide substituents?
Methodological Answer:
- Suzuki Cross-Coupling : A widely used method involves coupling 2-(4-bromophenyl)benzothiazole with phenylboronic acid derivatives under palladium catalysis. This approach allows for the introduction of aryl/heteroaryl groups at the 4-position of benzothiazole .
- Cyclization with Sodium Hydrosulfite : Reaction of substituted benzaldehydes with 2-aminothiophenol in methanol, followed by treatment with sodium hydrosulfite under reflux, yields benzothiazole cores. This method is effective for introducing hydroxy/alkoxy substituents .
- Sulfonylation : Post-synthetic modification of 2-aminobenzothiazole with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) can introduce bis(methylsulfonyl)amino groups.
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, MeOH, 80°C | 60-85 | Modular, diverse substituents |
| Cyclization | Na₂S₂O₄, EtOH, reflux, 36h | 45-70 | Cost-effective, scalable |
| Sulfonylation | TEA, DCM, rt, 12h | 70-90 | High functional group tolerance |
Q. What spectroscopic techniques are critical for characterizing 2-(bis(methylsulfonyl)amino)benzothiazole?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of sulfonamide protons (δ ~3.0–3.5 ppm for CH₃SO₂ groups) and benzothiazole aromatic protons (δ ~7.0–8.5 ppm). The bis-sulfonamide group splits signals due to restricted rotation .
- Mass Spectrometry (HRMS) : Validate molecular weight with [M+H]⁺ or [M−H]⁻ ions. Fragmentation patterns help confirm the sulfonamide substituents .
- Fluorescence Spectroscopy : Measure emission maxima (λem) and quantum yields (Φ) in solvents like methanol (e.g., λex = 330 nm, λem = 450–500 nm) .
Q. How do reaction conditions influence the purity of benzothiazole derivatives?
Methodological Answer:
- Solvent Choice : Methanol or ethanol enhances solubility of intermediates, reducing side products during cyclization .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% minimizes metal residues in Suzuki reactions .
- Workup Protocols : Acid-base extraction (e.g., 2N HCl) removes unreacted amines, while recrystallization (MeOH/H₂O) improves purity .
Advanced Research Questions
Q. How can substituents on benzothiazole cores be tailored for fluorescence-based H₂O₂ sensing?
Methodological Answer:
- ESIPT Mechanism : Introduce 2′-hydroxyphenyl groups to enable excited-state intramolecular proton transfer (ESIPT), creating ratiometric probes. Electron-withdrawing groups (e.g., -NO₂) enhance acidity, shifting emission wavelengths .
- Detection Limits : Probes like 2-(2′-hydroxyphenyl)benzothiazole detect H₂O₂ at nanomolar levels (LOD = 50 nM) in cellular environments .
Table 2: Fluorescence Properties of Selected Derivatives
| Substituent | λem (nm) | Φ (%) | Application |
|---|---|---|---|
| 4-Bromophenyl | 450 | 15 | Structural tagging |
| 2′-Hydroxyphenyl | 510 | 32 | H₂O₂ sensing in bioimaging |
| 4-Nitro-2′-hydroxyphenyl | 540 | 25 | pH-responsive probes |
Q. What computational methods predict the biological activity of 2-(bis(methylsulfonyl)amino)benzothiazole derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps). Lower gaps (~3.5 eV) correlate with enhanced bioactivity .
- Molecular Dynamics (MD) : Simulate interactions with targets (e.g., apoptosis proteins) to identify binding modes. For example, YLT322 (a benzothiazole derivative) induces mitochondrial apoptosis via Bcl-2 inhibition .
Q. How do structural modifications impact antitumor activity?
Methodological Answer:
- Sulfonamide Groups : Bis-sulfonamides enhance solubility and membrane permeability, improving IC₅₀ values (e.g., YLT322: IC₅₀ = 2.1 µM in hepatocellular carcinoma) .
- Heterocyclic Fusion : Adding pyrimidine rings increases DNA intercalation, as seen in derivatives with IC₅₀ < 1 µM in leukemia models .
Q. What analytical challenges arise when quantifying benzothiazoles in biological matrices?
Methodological Answer:
- HPLC-MS/MS : Use C18 columns (e.g., 2.1 × 50 mm, 1.7 µm) with mobile phases (0.1% formic acid in acetonitrile/water). Monitor transitions like m/z 340 → 152 for sulfonamide fragmentation .
- Matrix Effects : Serum albumin binds benzothiazoles, requiring protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
Q. How can contradictory data on benzothiazole bioactivity be resolved?
Methodological Answer:
Q. What role do substituents play in aggregation-induced emission (AIE) properties?
Methodological Answer:
Q. How can reaction yields be optimized for bis-sulfonamide derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
